12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile
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Overview
Description
12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7400^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, amination, and oxidation processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile include other tricyclic structures with amino, oxo, and phenyl groups. Examples include:
- This compound analogs with different substituents.
- Tricyclic compounds with similar core structures but varying functional groups.
Uniqueness
The uniqueness of 12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7400^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-20-17-22-15-13(25-17)12-11(16(23)21-15)10(8-5-3-2-4-6-8)9(7-18)14(19)24-12/h2-6,10H,19H2,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMYOVYCWRWCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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